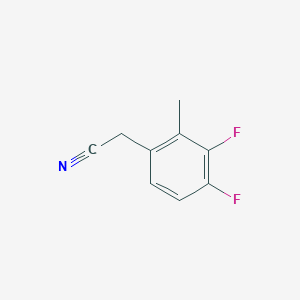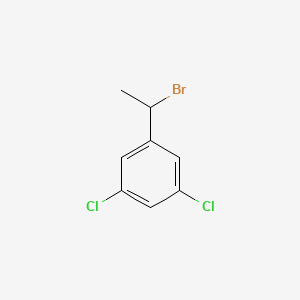![molecular formula C7H7F3N2O3 B13891989 1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13891989.png)
1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid is a compound that features a trifluoromethoxy group, which is known for its high electronegativity and lipophilicity
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor is reacted with a trifluoromethoxy-containing reagent under controlled conditions . The reaction conditions often include the use of a base and a solvent to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing the environmental impact of the production process .
化学反応の分析
Types of Reactions
1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups onto the pyrazole ring .
科学的研究の応用
1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
作用機序
The mechanism of action of 1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 1-[2-(Trifluoromethyl)ethyl]-1H-pyrazole-4-carboxylic acid
- 1-[2-(Methoxy)ethyl]-1H-pyrazole-4-carboxylic acid
- 1-[2-(Ethoxy)ethyl]-1H-pyrazole-4-carboxylic acid
Uniqueness
The uniqueness of 1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid lies in its trifluoromethoxy group, which imparts distinct chemical properties such as high electronegativity and lipophilicity. These properties make it particularly valuable in the development of new pharmaceuticals and agrochemicals, as well as in various industrial applications .
特性
分子式 |
C7H7F3N2O3 |
|---|---|
分子量 |
224.14 g/mol |
IUPAC名 |
1-[2-(trifluoromethoxy)ethyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H7F3N2O3/c8-7(9,10)15-2-1-12-4-5(3-11-12)6(13)14/h3-4H,1-2H2,(H,13,14) |
InChIキー |
DQGCGZJFDDBJFW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1CCOC(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one](/img/structure/B13891913.png)
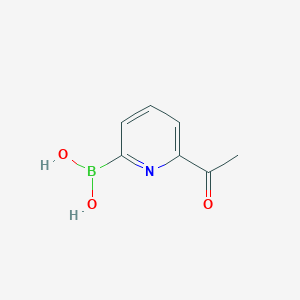
![Tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(6-nitrobenzotriazol-1-yl)-5-sulfanylidenepentanoate](/img/structure/B13891919.png)

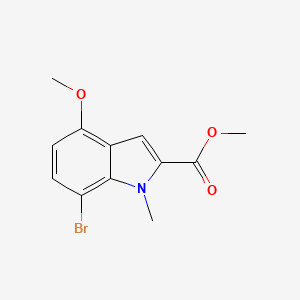
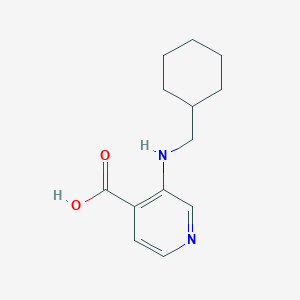
![tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate](/img/structure/B13891943.png)
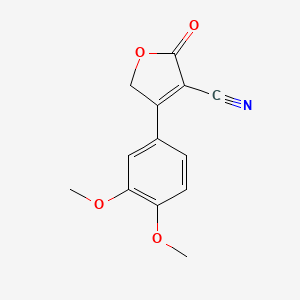

![5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B13891974.png)
